molecular formula C5H9F2N B11755495 (2R)-2-(difluoromethyl)pyrrolidine

(2R)-2-(difluoromethyl)pyrrolidine

Cat. No.: B11755495
M. Wt: 121.13 g/mol
InChI Key: BRJUDDAYKBMPMV-SCSAIBSYSA-N
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Description

(2R)-2-(difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to the second carbon of a pyrrolidine ring. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as difluoromethyl iodide under specific reaction conditions, including the presence of radical initiators and appropriate solvents.

Industrial Production Methods

Industrial production of (2R)-2-(difluoromethyl)pyrrolidine may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure efficient and scalable production. The use of commercially available reagents and catalysts can facilitate the synthesis process, making it practical for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidines.

    Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include difluoromethylated pyrrolidines, pyrrolinium salts, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R)-2-(difluoromethyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound can act as an inhibitor of cytochrome P450 enzymes, leading to the modulation of metabolic pathways. The molecular targets and pathways involved in its action are studied using various techniques, including molecular dynamics simulations and quantum mechanical calculations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-(difluoromethyl)pyrrolidine include:

  • Pyrrolidine
  • Difluoromethylated pyridines
  • Difluoromethylated pyrroles

Uniqueness

What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the difluoromethyl group at the second carbon position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(2R)-2-(difluoromethyl)pyrrolidine

InChI

InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2/t4-/m1/s1

InChI Key

BRJUDDAYKBMPMV-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(F)F

Canonical SMILES

C1CC(NC1)C(F)F

Origin of Product

United States

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